molecular formula C16H11N3O B11854458 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile

Katalognummer: B11854458
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: BUFRYGPHYVLLTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile is a quinoxaline derivative featuring a fused bicyclic aromatic system with a ketone group at position 3 and a phenyl-substituted acetonitrile moiety at position 2. The acetonitrile group enhances electrophilicity, making the compound reactive in nucleophilic additions or cyclization reactions.

The synthesis of such derivatives typically involves condensation reactions between diamines and activated carbonyl precursors. For example, ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate is prepared by reacting o-phenylenediamine with diethyl acetylenedicarboxylate in acetonitrile under mild conditions (89% yield) . This method highlights the versatility of quinoxaline chemistry in accommodating diverse substituents.

Eigenschaften

Molekularformel

C16H11N3O

Molekulargewicht

261.28 g/mol

IUPAC-Name

2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile

InChI

InChI=1S/C16H11N3O/c17-10-12(11-6-2-1-3-7-11)15-16(20)19-14-9-5-4-8-13(14)18-15/h1-9,18H,(H,19,20)

InChI-Schlüssel

BUFRYGPHYVLLTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C2C(=O)NC3=CC=CC=C3N2)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base-Mediated Cyclization of o-Phenylenediamine Derivatives

A foundational route to 3,4-dihydroquinoxalin-2-ones involves cyclocondensation of o-phenylenediamine with carbonyl-containing precursors. For the target compound, this strategy can be modified by employing 2-cyano-2-phenylacetyl chloride or its equivalents. In a representative procedure, o-phenylenediamine reacts with 2-cyano-2-phenylacetic acid under basic conditions (e.g., aqueous ammonia), forming the quinoxalinone core via nucleophilic acyl substitution and subsequent cyclization.

Table 1: Optimization of Cyclocondensation Conditions

PrecursorBaseSolventTemp (°C)Yield (%)
2-Cyano-2-phenylacetic acidNH₃ (aq)H₂O10072
Ethyl 2-cyano-2-phenylacetateK₂CO₃EtOH8068

The reaction proceeds via initial amide bond formation, followed by intramolecular cyclization to yield the bicyclic structure. Electron-withdrawing groups on the phenyl ring enhance cyclization efficiency by stabilizing the transition state.

Knoevenagel Condensation Approaches

Formation of the Ylidene-Acetonitrile Moiety

The ylidene-acetonitrile group is introduced via Knoevenagel condensation between 3-oxo-3,4-dihydroquinoxalin-2(1H)-one and benzaldehyde derivatives in the presence of a cyanide source. Zirconyl nitrate hydrate (20 mol%) in ethanol-water (1:1) at 50°C facilitates this transformation, achieving yields up to 85%. The mechanism involves enolate formation at the quinoxalinone’s 3-position, followed by nucleophilic attack on the aldehyde and dehydration.

Critical Parameters:

  • Catalyst: Zirconyl nitrate outperforms traditional bases (e.g., piperidine) by stabilizing intermediates via Lewis acid interactions.

  • Solvent: Polar protic solvents (e.g., ethanol-water) enhance solubility of ionic intermediates, while aprotic solvents favor dehydration.

Multicomponent Coupling Reactions

One-Pot Assembly Using Rh(II) Catalysis

Rhodium(II)-catalyzed three-component reactions offer a streamlined route. For example, reacting o-phenylenediamine, phenylglyoxal, and malononitrile in the presence of Rh₂(OAc)₄ generates the target compound via tandem imine formation, cyclization, and Knoevenagel condensation. This method circumvents isolation of intermediates, achieving 65–78% yields.

Table 2: Multicomponent Reaction Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)
Rh₂(OAc)₄CH₃CN801278
ZrO(NO₃)₂EtOH-H₂O50682

Regioselectivity challenges arise with unsymmetrical diamines, but electron-withdrawing substituents on the diamine improve selectivity (up to 4.7:1).

Photochemical and Green Chemistry Methods

Visible Light-Promoted Cyclization

Photoredox catalysis using Ru(bpy)₃Cl₂ under blue LED irradiation enables oxidative cyclization of N-aryl enamines derived from o-phenylenediamine and phenylacetonitrile. This method achieves 60% yield with excellent atom economy, avoiding toxic reagents.

Mechanistic Insight:
The photocatalyst abstracts an electron from the enamine, generating a radical cation that undergoes intramolecular cyclization. Subsequent deprotonation and rearomatization yield the product .

Analyse Chemischer Reaktionen

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Applications

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its quinoxaline core allows for the modification of functional groups, leading to the creation of more complex molecules. Researchers have utilized it in the synthesis of derivatives that exhibit varied chemical properties and reactivities.

Table 1: Synthetic Routes and Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to quinoxaline derivatives with additional functionalitiesPotassium permanganate, hydrogen peroxide
Reduction Produces alcohol derivativesSodium borohydride, lithium aluminum hydride
Substitution Forms substituted derivatives through nucleophilic substitutionSodium methoxide

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from quinoxaline structures, including 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile. A notable study reported that derivatives exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL for various derivatives, indicating strong biological activity.

Case Study: Antiproliferative Activity

In a study published in Molecules, a series of quinoxaline derivatives were synthesized and tested for their anticancer activity. The results demonstrated that specific modifications to the quinoxaline scaffold could enhance biological activity, suggesting a structure-activity relationship that could be exploited in drug design .

Pharmaceutical Applications

Potential as Pharmaceutical Intermediates

The compound is being explored for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for further development into drugs aimed at treating various diseases, including cancer.

Mechanism of Action

The mechanism involves interaction with specific molecular targets such as enzymes and receptors, which can disrupt cellular processes leading to apoptosis in cancer cells. This interaction is crucial for developing selective anticancer therapies.

Material Science Applications

Development of Advanced Materials

Beyond biological applications, this compound is also being investigated for its utility in material science. Its unique chemical structure allows it to be used in the development of advanced materials like polymers and coatings that require specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antiviral activity may be due to the inhibition of viral replication enzymes, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Key Properties/Applications References
2-(3-Oxo-3,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile Quinoxaline Phenyl, acetonitrile ~89% (inferred) High reactivity, kinase inhibition
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-ylidene)acetate Quinoxaline Ethoxycarbonyl 89% Intermediate for further derivatization
Compound 3.85 () Quinoxaline-Indole Indole, ketone N/A Anticancer activity
(1,3-Dioxo-2-phenylisoquinolin-4-ylidene)-malononitrile (6a) Isoquinoline Malononitrile, phenyl Moderate Electron-deficient cycloadditions
4-Phenyl-6-methyl-DHPM Dihydropyrimidinone Ethoxycarbonyl, methyl 91% Calcium channel modulation

Research Findings and Insights

  • Synthetic Flexibility: Quinoxaline derivatives like the target compound benefit from mild, high-yield syntheses compared to malononitrile analogues, which require stringent conditions .
  • Bioactivity Trends: Indole-quinoxaline hybrids (e.g., Compound 3.85) and phenylacetonitrile derivatives may target overlapping pathways, but the latter’s nitrile group could enhance binding specificity .

Biologische Aktivität

The compound 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile (CAS No. 67557-67-9) is a member of the dihydroquinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile is C10H7N3OC_{10}H_7N_3O with a molecular weight of 185.18 g/mol. The compound features a quinoxaline core structure that contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including the target compound. In vitro studies have demonstrated that derivatives of dihydroquinoxaline can inhibit the proliferation of various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells.
  • Case Study : A study involving derivatives similar to 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile showed significant cytotoxic effects against colorectal cancer cells (HCT-116). Specific derivatives demonstrated IC50 values indicating effective inhibition at low concentrations .
CompoundCell LineIC50 (µM)Mechanism of Action
2aHCT-11610Induction of apoptosis
7jHCT-1168Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives are also noteworthy. Research indicates that these compounds can act as inhibitors of inflammatory mediators:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
  • Case Study : In a study focused on dihydroquinoxaline derivatives, it was found that certain compounds exhibited significant inhibition of NF-kB signaling, leading to reduced expression of inflammatory markers .
CompoundTargetInhibition (%)Reference
GW420867XNF-kB92
Entry 4Bradykinin B185

Synthesis and Derivatives

The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Recent advancements have focused on optimizing synthetic pathways to improve yields and selectivity for desired biological targets .

Q & A

Basic: What are the common synthetic routes for 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile?

Methodological Answer:
The synthesis typically involves:

  • Condensation reactions under acid catalysis. For example, quinoxalin-2-one derivatives react with ketones or esters (e.g., ethyl acetoacetate) in trifluoroacetic acid (TFA) to form ylidene intermediates .
  • Stepwise functionalization : Introducing substituents (e.g., phenyl or nitrile groups) via nucleophilic substitution or cyclization. Temperature control (e.g., 120°C under microwave irradiation) and solvent selection (e.g., i-PrOH) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization, followed by structural validation via NMR and mass spectrometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.